N-Methylbenzimidoyl chloride N-Methylbenzimidoyl chloride
Brand Name: Vulcanchem
CAS No.: 72017-01-7
VCID: VC14319382
InChI: InChI=1S/C8H8ClN/c1-10-8(9)7-5-3-2-4-6-7/h2-6H,1H3
SMILES:
Molecular Formula: C8H8ClN
Molecular Weight: 153.61 g/mol

N-Methylbenzimidoyl chloride

CAS No.: 72017-01-7

Cat. No.: VC14319382

Molecular Formula: C8H8ClN

Molecular Weight: 153.61 g/mol

* For research use only. Not for human or veterinary use.

N-Methylbenzimidoyl chloride - 72017-01-7

Specification

CAS No. 72017-01-7
Molecular Formula C8H8ClN
Molecular Weight 153.61 g/mol
IUPAC Name N-methylbenzenecarboximidoyl chloride
Standard InChI InChI=1S/C8H8ClN/c1-10-8(9)7-5-3-2-4-6-7/h2-6H,1H3
Standard InChI Key KFVKPSOJAAJVSR-UHFFFAOYSA-N
Canonical SMILES CN=C(C1=CC=CC=C1)Cl

Introduction

Structural and Molecular Characteristics

N-Methylbenzimidoyl chloride is defined by the IUPAC name N-methylbenzenecarboximidoyl chloride, with the molecular formula C8_8H8_8ClN and a molecular weight of 153.61 g/mol. The structure consists of a benzene ring attached to an imidoyl chloride group (-C(=N-CH3_3)-Cl). Key spectral data include:

  • IR Spectroscopy: Stretching vibrations for C=N (1650–1600 cm1^{-1}) and C-Cl (750–550 cm1^{-1}) .

  • NMR: 1^1H NMR signals for aromatic protons (δ 7.2–7.8 ppm), methyl group (δ 3.1–3.3 ppm), and 13^{13}C NMR signals for imine carbon (δ 160–170 ppm) .

PropertyValueSource
Molecular FormulaC8_8H8_8ClNCalculated
Molecular Weight153.61 g/molCalculated
IUPAC NameN-methylbenzenecarboximidoyl chlorideNomenclature

Synthesis Methods

From Benzamide Derivatives

A common route involves chlorination of N-methylbenzamide using phosphorus pentachloride (PCl5_5) or thionyl chloride (SOCl2_2) :

Ph-C(=O)-NH-CH3+PCl5Ph-C(=N-CH3)-Cl+POCl3+HCl\text{Ph-C(=O)-NH-CH}_3 + \text{PCl}_5 \rightarrow \text{Ph-C(=N-CH}_3\text{)-Cl} + \text{POCl}_3 + \text{HCl}

This method achieves yields of 70–85% under anhydrous conditions .

Mechanochemical Approaches

Ball-milling techniques, as demonstrated for analogous imidoyl chlorides, offer solvent-free synthesis. Reacting N-methylbenzaldoxime with sodium chloride and Oxone (2KHSO5_5·KHSO4_4·K2_2SO4_4) under mechanical agitation yields the target compound. This method minimizes solvent waste and enhances reaction efficiency.

Chemical Reactivity

Nucleophilic Substitution

The chlorine atom undergoes displacement with amines, alcohols, and thiols:

Ph-C(=N-CH3)-Cl+RNH2Ph-C(=N-CH3)-NHR+HCl\text{Ph-C(=N-CH}_3\text{)-Cl} + \text{RNH}_2 \rightarrow \text{Ph-C(=N-CH}_3\text{)-NHR} + \text{HCl}

Primary amines like methylamine form N-methylbenzamidines, while secondary amines yield disubstituted products .

Hydrolysis

Controlled hydrolysis produces N-methylbenzamide:

Ph-C(=N-CH3)-Cl+H2OPh-C(=O)-NH-CH3+HCl\text{Ph-C(=N-CH}_3\text{)-Cl} + \text{H}_2\text{O} \rightarrow \text{Ph-C(=O)-NH-CH}_3 + \text{HCl}

This reaction is pH-dependent, favoring neutral or mildly acidic conditions .

Coordination Chemistry

N-Methylbenzimidoyl chloride reacts with transition metals to form complexes. For example, with Cu(I), it generates [Cu(Ph-C(=N-CH3_3)Cl)2_2]+^+, which catalyzes C-N coupling reactions .

Applications in Organic Synthesis

Pharmaceutical Intermediates

The compound is a precursor to ureas and carbamates. For instance, reaction with N-methyl carbamoylimidazole (synthesized from 1,1-carbonyldiimidazole and MeNH3_3Cl ) forms methylurea derivatives, critical in drug design .

Polymer Chemistry

N-Methylbenzimidoyl chloride participates in polycondensation reactions to produce heat-resistant polymers. Copolymerizing with diamines yields polybenzimidazoles, used in high-temperature adhesives .

Comparative Analysis with Analogues

CompoundKey DifferenceReactivity
N-Phenylbenzimidoyl chlorideBulkier aryl groupLower nucleophilicity
N-Ethylbenzimidoyl chlorideLonger alkyl chainEnhanced solubility

The methyl group in N-methylbenzimidoyl chloride balances steric hindrance and electronic effects, optimizing its utility in cross-coupling reactions .

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